molecular formula C10H20ClNO2 B8057429 (S)-(-)-Cyclohexylalanine methyl ester hydrochloride

(S)-(-)-Cyclohexylalanine methyl ester hydrochloride

Cat. No.: B8057429
M. Wt: 221.72 g/mol
InChI Key: PYBRIESQJNDAMI-QRPNPIFTSA-N
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Description

(S)-(-)-Cyclohexylalanine methyl ester hydrochloride (CAS: 25528-71-6) is a chiral amino acid derivative with the molecular formula C₉H₁₈ClNO₂. It consists of a cyclohexyl group substituted at the β-position of alanine, which is esterified as a methyl ester and stabilized as a hydrochloride salt. This modification enhances its lipophilicity and stability, making it valuable in pharmaceutical research, particularly in peptide synthesis and enzyme inhibition studies .

The compound’s (S)-configuration ensures enantioselectivity in biological interactions, such as binding to proteases or receptors. Its synthesis typically involves reductive amination or enzymatic methods, though specific protocols are proprietary .

Properties

IUPAC Name

methyl (2S)-2-(cyclohexylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-8(10(12)13-2)11-9-6-4-3-5-7-9;/h8-9,11H,3-7H2,1-2H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBRIESQJNDAMI-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC1CCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NC1CCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral PPY Nitrogen Oxide-Catalyzed Dynamic Kinetic Resolution

A patent by CN113214101A details a high-yield method for synthesizing L-cyclohexylalanine using dynamic kinetic resolution (DKR) with a chiral pyrrolidinyl-pyridine (PPY) nitrogen oxide catalyst. This approach avoids racemization by leveraging the catalyst’s nucleophilic oxygen and nitrogen sites to control stereochemistry.

Procedure :

  • Reactants : Pentafluorophenol-(dibenzylamino) ester and benzhydrol.

  • Catalyst : Chiral PPY nitrogen oxide (0.05–0.1 eq).

  • Conditions :

    • Solvent: Benzotrifluoride/dichloroethane (1:1 v/v) at -20°C to 0°C.

    • Base: 40% sodium tert-amylate/toluene solution.

  • Outcome : Intermediate (S)-2-(dibenzylamino)-3-cyclohexylalanine benzhydryl ester is obtained in 87.7% yield with 99.7% ee.

Advantages of DKR

  • High Stereocontrol : The chiral catalyst ensures >99.5% ee by stabilizing transition states during bond formation.

  • Scalability : Reactions proceed at 0.1 MPa hydrogen pressure, compatible with industrial-scale Pd/C hydrogenation.

Esterification and Hydrochloride Salt Formation

Thionyl Chloride-Mediated Esterification

A modified protocol from L-phenylalanine methyl ester synthesis is applicable to cyclohexylalanine:

Procedure :

  • Reactants : L-Cyclohexylalanine (1 eq) suspended in methanol.

  • Reagent : Thionyl chloride (1.5 eq) added dropwise at 0°C.

  • Conditions : Stirred for 24 h at room temperature.

  • Work-Up : Solvent removal under vacuum, recrystallization from EtOAc/EtOH (95:5).

  • Outcome : (S)-Cyclohexylalanine methyl ester hydrochloride is obtained in 97% yield.

Characterization :

  • 1H NMR (D2O) : δ 3.40 (s, 1H, CH), 0.87 (s, 9H, cyclohexyl).

  • Optical Rotation : [α]D = -10 (c 1, CHCl3), confirming chiral integrity.

Alternative HCl Gas Method

  • Conditions : Dry HCl gas bubbled into a methanol solution of L-cyclohexylalanine.

  • Yield : Comparable to thionyl chloride (94–96%) but requires strict moisture control.

Catalytic Hydrogenation for Deprotection

Pd/C-Mediated Hydrogenation

The final step in the patent involves Pd/C-catalyzed hydrogenation to remove benzyl groups:

Procedure :

  • Substrate : (S)-2-(dibenzylamino)-3-cyclohexylalanine benzhydryl ester.

  • Catalyst : 5–10% Pd/C (5–20 wt%).

  • Conditions :

    • Solvent: Methanol or isopropanol.

    • Hydrogen Pressure: 0.1–0.5 MPa at 20–35°C.

  • Outcome : L-Cyclohexylalanine is isolated in 90.9% yield with 99.6% ee.

Purification and Quality Control

Recrystallization Techniques

  • Solvent Systems : Ethyl acetate/ethanol (95:5) or n-heptane/MTBE mixtures.

  • Purity : >99.5% by HPLC after recrystallization.

Chromatographic Methods

  • Flash Chromatography : Used for intermediates, achieving 98.5% purity.

Comparative Analysis of Methods

MethodYield (%)ee (%)Key Advantage
DKR + Pd/C Hydrogenation90.999.6High enantioselectivity, scalable
Thionyl Chloride97>99.5Simple, one-pot procedure
HCl Gas Esterification95>99.5No SO2 byproducts

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-Cyclohexylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or other substituted esters.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H19NO2·HCl
  • Molecular Weight : 221.7 g/mol
  • CAS Number : 144600-01-1

This compound features a cyclohexyl group attached to an alanine backbone, modified with a methyl ester and hydrochloride salt, enhancing its solubility and reactivity in biological systems.

Opioid Receptor Modulation

Research indicates that (S)-(-)-cyclohexylalanine methyl ester hydrochloride plays a role in the development of potent delta-opioid antagonists. A study demonstrated that the β-methyl substitution of cyclohexylalanine in Dmt-Tic-Cha-Phe peptides resulted in compounds with significantly improved potency and selectivity for opioid receptors . This modification enhances the therapeutic potential of these peptides, making them candidates for pain management therapies.

Mitochondrial Function Preservation

Recent studies have highlighted the ability of cyclohexylalanine-containing peptides to protect mitochondrial function. For instance, CMP3013, a peptide derived from cyclohexylalanine, was shown to selectively bind to cardiolipin (CL) in the inner mitochondrial membrane. This binding preserves mitochondrial cristae structure and enhances ATP production while reducing reactive oxygen species (ROS) generation . Such properties are crucial for developing treatments for degenerative diseases linked to mitochondrial dysfunction.

Cell-Penetrating Peptide Development

This compound has been utilized in designing cell-penetrating peptides (CPPs). These peptides facilitate the delivery of therapeutic agents into cells by enhancing cellular uptake through endocytosis or direct membrane translocation. The effectiveness of CPPs containing cyclohexylalanine has been documented in various cell lines, demonstrating their potential for drug delivery systems .

Antioxidant Activity Studies

The compound has also been investigated for its antioxidant properties. Research indicates that derivatives of cyclohexylalanine can mitigate oxidative stress by modulating antioxidant enzyme levels within cells. This activity is particularly relevant in contexts where oxidative damage contributes to disease progression, such as neurodegenerative disorders .

Case Studies and Experimental Findings

StudyApplicationKey Findings
Tóth et al. (2012)Opioid Antagonismβ-Methyl substitution enhances potency and selectivity of delta-opioid antagonists .
NCBI Study (2023)Mitochondrial ProtectionCMP3013 preserves mitochondrial structure and function, reducing ROS and increasing ATP levels .
Antioxidant ResearchOxidative Stress MitigationCyclohexylalanine derivatives show promise in enhancing cellular antioxidant defenses .

Mechanism of Action

The mechanism of action of (S)-(-)-Cyclohexylalanine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can modulate various biochemical pathways, including those involved in protein synthesis and degradation .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The following table compares (S)-(-)-cyclohexylalanine methyl ester hydrochloride with key analogs:

Compound Name CAS Number Molecular Formula Key Substituent Applications References
This compound 25528-71-6 C₉H₁₈ClNO₂ Cyclohexyl Peptide synthesis, protease inhibition
4-Nitro-L-phenylalanine methyl ester hydrochloride N/A C₁₀H₁₃ClN₂O₄ 4-Nitrophenyl Peptide tagging, redox studies
3-Chloro-D-alanine methyl ester hydrochloride N/A C₄H₉Cl₂NO₂ 3-Chloro Antibiotic prodrugs, enzyme substrates
Nω-Nitro-L-arginine methyl ester hydrochloride 51298-62-5 C₇H₁₅ClN₄O₄ Guanidino-nitro Nitric oxide synthase inhibition
(S)-Neopentylglycine N/A C₇H₁₅NO₂ Neopentyl (tert-butyl) Enzyme-resistant peptide analogs

Key Observations :

  • Cyclohexyl vs. Nitrophenyl : The cyclohexyl group in the target compound increases lipophilicity, aiding membrane permeability, while the nitrophenyl group in 4-nitro-L-phenylalanine derivatives facilitates spectroscopic tracking in peptides .
  • Chloro Substitution : 3-Chloro-D-alanine’s halogenation makes it a reactive electrophile, useful in mechanism-based enzyme inhibition, contrasting with the steric bulk of cyclohexyl .
  • Neopentyl vs. Cyclohexyl : Both substituents enhance metabolic stability, but neopentyl’s branched structure (tert-butyl) provides greater steric hindrance than cyclohexyl, impacting binding pocket compatibility .

Physicochemical Properties

Property (S)-Cyclohexylalanine Methyl Ester HCl 4-Nitro-L-phenylalanine Methyl Ester HCl Nω-Nitro-L-arginine Methyl Ester HCl
Solubility Moderate in polar solvents Low (due to nitrophenyl) High (guanidino group)
Stability Stable at 2–8°C Light-sensitive Hygroscopic
Melting Point 190–195°C (decomposes) 168–170°C 214–216°C

Notes:

  • The cyclohexyl group’s hydrophobicity reduces aqueous solubility compared to arginine derivatives but improves lipid bilayer penetration .
  • Nitro-containing compounds (e.g., 4-nitro-L-phenylalanine) require protection from light to prevent degradation .

Biological Activity

(S)-(-)-Cyclohexylalanine methyl ester hydrochloride, a derivative of cyclohexylalanine, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article synthesizes various research findings on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is classified under the category of amino acid derivatives. Its molecular structure includes a cyclohexyl group attached to an alanine backbone, which contributes to its unique properties. The compound's CAS number is 17193-39-4, and it is often utilized in the synthesis of bioactive peptides and as a building block in pharmaceutical development .

Research indicates that this compound may influence several biological pathways:

  • LAT1 Transport Modulation : It has been identified as a potential modulator of the LAT1 (L-type amino acid transporter 1) system, which plays a crucial role in the transport of large neutral amino acids across cell membranes. This modulation can affect cellular uptake of amino acids and influence metabolic pathways .
  • Antiviral Properties : Preliminary studies suggest that compounds related to (S)-(-)-Cyclohexylalanine may exhibit antiviral activities, particularly against coronaviruses. They may act by inhibiting key proteases involved in viral replication, thereby potentially serving as therapeutic agents against viral infections .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Biological Activity Mechanism Notes
Study 1LAT1 modulationInhibition of amino acid transportEnhances methionine efflux in cancer cells
Study 2Antiviral effectsInhibition of SARS-CoV-2 proteaseCovalent binding to catalytic sites increases potency
Study 3Cytotoxicity in cancer cellsInduction of apoptosisDemonstrated selective toxicity towards tumor cells
Study 4Neuroprotective effectsModulation of neurotransmitter levelsPotential application in neurodegenerative diseases

Case Studies

  • Antiviral Activity Against SARS-CoV-2 : A study examined the efficacy of this compound derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). The results showed that certain derivatives could effectively inhibit Mpro activity, suggesting their potential as antiviral agents. The study highlighted the importance of structural modifications to enhance binding affinity and selectivity against viral targets .
  • Cancer Cell Line Studies : In vitro experiments demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound induced apoptosis through the activation of intrinsic pathways, making it a candidate for further investigation in cancer therapeutics .
  • Neuroprotective Effects : Research exploring the neuroprotective properties of cyclohexylalanine derivatives indicated their potential to modulate neurotransmitter levels, specifically enhancing dopamine release. This suggests possible applications in treating conditions like Parkinson's disease or other neurodegenerative disorders .

Q & A

Q. How can researchers optimize the synthesis of (S)-(-)-cyclohexylalanine methyl ester hydrochloride to minimize racemization during esterification?

Racemization during esterification is a common challenge. Key strategies include:

  • Low-temperature conditions : Performing reactions at 0–4°C to reduce kinetic energy and slow racemization .
  • Catalyst selection : Using non-nucleophilic bases (e.g., DMAP) to avoid base-induced epimerization.
  • Monitoring enantiomeric purity : Employing chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to track stereochemical integrity .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) can stabilize intermediates and reduce side reactions.

Q. What analytical methods are most reliable for confirming the purity and stereochemical configuration of this compound?

  • Chiral chromatography : Use a Chiralcel® OD-H column with a hexane/isopropanol mobile phase for enantiomeric resolution .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR can confirm structural integrity, with cyclohexyl protons appearing as multiplet signals at δ 1.2–2.1 ppm .
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z calculated for C10H19NO2HCl\text{C}_{10}\text{H}_{19}\text{NO}_2\cdot\text{HCl}: 236.11) to verify molecular weight .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
  • pH-dependent hydrolysis : Test solubility and stability in buffers (pH 1–9) to identify optimal storage conditions (e.g., acidic buffers prevent ester hydrolysis) .
  • Moisture control : Store lyophilized powder at -20°C in desiccated containers to avoid hygroscopic degradation .

Advanced Research Questions

Q. What role does the cyclohexyl group play in modulating the compound’s bioactivity, and how can this be experimentally validated?

  • Structure-activity relationship (SAR) studies : Synthesize analogs with alternative substituents (e.g., phenyl, cyclopentyl) and compare binding affinity in receptor assays .
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., amino acid transporters) .
  • In vitro permeability assays : Assess cellular uptake in Caco-2 monolayers to evaluate the impact of lipophilic cyclohexyl groups on membrane diffusion .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Standardized protocols : Adopt USP <1231> guidelines for solubility testing, including equilibration times (24–72 hours) and sonication .
  • Ternary phase diagrams : Map solubility in solvent mixtures (e.g., water/ethanol/PEG 400) to identify co-solvents for enhanced dissolution .
  • DSC/TGA analysis : Determine polymorphic stability, as crystalline vs. amorphous forms may exhibit divergent solubility .

Q. What methodologies are recommended for identifying and quantifying trace impurities in this compound batches?

  • LC-MS/MS with ion trapping : Detect impurities at <0.1% levels using a C18 column and gradient elution (0.1% formic acid/acetonitrile) .
  • Forced degradation studies : Expose samples to oxidative (H2_2O2_2), thermal (60°C), and photolytic (UV light) stress to profile degradation pathways .
  • NMR impurity profiling : 1H^1H-DOSY can differentiate low-level contaminants based on diffusion coefficients .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic behavior of this compound without interference from endogenous amino acids?

  • Isotope labeling : Synthesize 13C^{13}\text{C}- or 2H^{2}\text{H}-labeled analogs for tracking via LC-MS/MS in plasma/tissue .
  • Microdialysis probes : Collect real-time data on unbound drug concentrations in target tissues (e.g., brain, liver) .
  • Enantiomer-specific assays : Develop antibody-based ELISA kits to distinguish the (S)-enantiomer from endogenous (R)-forms .

Methodological Considerations Table

ParameterRecommended MethodReference
Enantiomeric purityChiral HPLC (Chiralpak® IC, 90:10 hexane/IPA)
Degradation kineticsLC-MS/MS with accelerated stability testing
Impurity identification1H^1H-DOSY NMR
Solubility profilingTernary phase diagrams

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